![molecular formula C14H18BrN3 B577680 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263286-18-5](/img/structure/B577680.png)
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the formula C14H18BrN3 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at various positions with a bromine atom, a cyclohexyl group, and two methyl groups .Scientific Research Applications
Synthetic and Medicinal Significance
Synthetic Approaches and Biological Properties : The pyrazolo[1,5-a]pyrimidine scaffold is a pivotal heterocycle in drug discovery, exhibiting a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Its structure-activity relationship (SAR) studies have been crucial for medicinal chemists, leading to the development of numerous drug-like candidates for various disease targets. This review emphasizes the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological activities alongside SAR studies, marking a substantial area for further exploration in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis : The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, are of significant interest. This review highlights the challenges and literature controversies associated with the regio-orientation of substituents on the pyrimidine ring, providing a focused overview on the synthetic nuances of these compounds (Mohamed & Mahmoud, 2019).
Potential Therapeutic Applications
Biological and Medicinal Applications : Pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, are noted for their pharmacological effects, such as antimicrobial, anticancer, and anti-inflammatory activities. These effects are attributed to their ability to inhibit the expression and activities of several key inflammatory mediators and enzymes, suggesting a wide spectrum of potential therapeutic applications. Recent research developments in the synthesis and anti-inflammatory activities of pyrimidines, their SARs, and suggestions for new pyrimidine analogs as anti-inflammatory agents with minimal toxicity highlight their medicinal relevance (Rashid et al., 2021).
Anti-Cancer Properties : The anticancer potential of pyrimidines in fused scaffolds has been extensively reported, with various pyrimidine-based scaffolds demonstrating cell-killing effects through diverse mechanisms. This review focuses on the patent literature from 2009 onwards, indicating a significant interest in pyrimidine-based anticancer agents among researchers globally. The potent activity displayed by these scaffolds positions them as potential future drug candidates (Kaur et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBWKCAVZAANT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676461 |
Source


|
| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
1263286-18-5 |
Source


|
| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

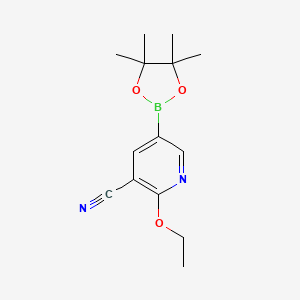
![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)
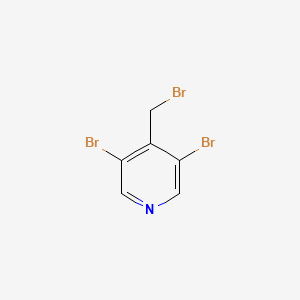
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
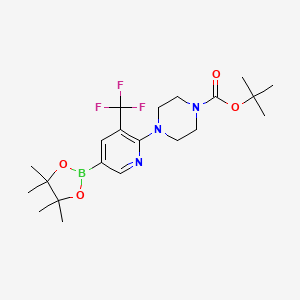
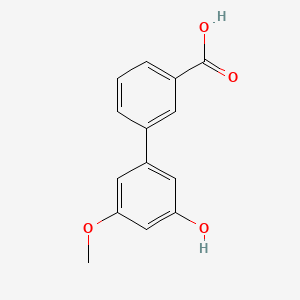



![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
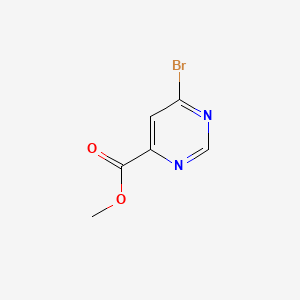
![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)